molecular formula C7H13N B13333419 3-(1-Methylcyclopropyl)azetidine

3-(1-Methylcyclopropyl)azetidine

Cat. No.: B13333419
M. Wt: 111.18 g/mol
InChI Key: VQVLRZRLGCGTJN-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the 1-methylcyclopropyl group adds further complexity and potential for diverse chemical behavior. Azetidines, including this compound, are of great interest in organic synthesis and medicinal chemistry due to their structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(1-Methylcyclopropyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for azetidines typically involve scalable synthetic routes that can be optimized for yield and purity. The use of metal catalysts and controlled reaction conditions are crucial for achieving high efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain and the presence of the nitrogen atom make it a highly reactive species, capable of undergoing various chemical transformations. These interactions can influence biological pathways and molecular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-(1-methylcyclopropyl)azetidine

InChI

InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

VQVLRZRLGCGTJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CNC2

Origin of Product

United States

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